4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenylprop-2-enyl group and a pyrimidine ring substituted with a methyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine typically involves multiple steps
Preparation of Piperazine Derivative: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted to form the piperazine ring.
Introduction of Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be introduced through a Heck reaction, where a phenyl halide and an alkene are coupled in the presence of a palladium catalyst.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halides or hydroxyl groups are replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]pyridopyrimidine
Uniqueness
4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a phenylprop-2-enyl group and a pyrimidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOMVGJXXWFIGF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.